molecular formula C12H8N2 B1605227 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile CAS No. 2510-01-2

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Cat. No. B1605227
CAS RN: 2510-01-2
M. Wt: 180.2 g/mol
InChI Key: LCLMCAQMRSYSBG-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a compound with a molecular weight of 180.21 . It is a white to blue powder or crystals and is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .


Synthesis Analysis

The synthesis of similar compounds involves a molecular cyclization yielding a red solid, followed by a Knoevenagel condensation reaction (KCR) catalyzed by a Lewis acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 . This indicates that the compound has a structure with 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

This compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .


Physical And Chemical Properties Analysis

The compound has a storage temperature requirement of being kept in a refrigerator .

Scientific Research Applications

Organic Solar Cells

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile and its derivatives have been researched extensively for their potential in enhancing the photovoltaic properties of organic solar cells. Studies have shown that molecules containing this compound, such as NDM-1, NDM-2, and NDM-3, exhibit strong absorption in the 400-490 nm range and possess re-organization energy values conducive to efficient electron and hole transport. These properties suggest their potential in improving the power conversion efficiencies of organic solar cells (Ali et al., 2020). Furthermore, altering the end-capping groups of this compound in different asymmetric non-fullerene electron-acceptors has been found to significantly impact the performance of polymer solar cells, illustrating the importance of terminal groups in such applications (Liu et al., 2020).

Chromophores and Organic Electronics

The compound has been utilized in the development of novel push-pull chromophores, which are functionalized analogs of tricyanofuran-containing (TCF) series widely used in chromophores. These chromophores are of interest due to their potential applications in organic electronics and light-harvesting materials (Belikov et al., 2018). Additionally, its derivatives have been studied for their application in organic electronics devices, particularly for their narrow band gaps and effective absorption in the visible spectral range, making them promising materials for light-harvesting (Bakiev et al., 2018).

Novel Synthetic Methods

Research has also focused on the development of novel synthetic methods using this compound. For instance, a green method for synthesizing Indeno[2,1-c]pyridine derivatives has been established, utilizing this compound in ionic liquid catalyzed reactions (Wang et al., 2008). Such advancements in synthetic methods are crucial for expanding the range of possible applications and improving the efficiency of production processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure.

Future Directions

The compound’s electron-deficient nature makes it useful in the preparation of non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices . This suggests potential future directions in the field of organic solar cells.

properties

IUPAC Name

2-(2,3-dihydroinden-1-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMCAQMRSYSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C#N)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289528
Record name 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2510-01-2
Record name NSC61801
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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